2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide
CAS No.:
Cat. No.: VC10962641
Molecular Formula: C12H18N6S
Molecular Weight: 278.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N6S |
|---|---|
| Molecular Weight | 278.38 g/mol |
| IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydroimidazole-1-carbothioamide |
| Standard InChI | InChI=1S/C12H18N6S/c1-4-13-12(19)18-6-5-14-11(18)17-10-15-8(2)7-9(3)16-10/h7H,4-6H2,1-3H3,(H,13,19)(H,14,15,16,17) |
| Standard InChI Key | VVHRMXZVHHJCDC-UHFFFAOYSA-N |
| SMILES | CCNC(=S)N1CCN=C1NC2=NC(=CC(=N2)C)C |
| Canonical SMILES | CCNC(=S)N1CCN=C1NC2=NC(=CC(=N2)C)C |
Introduction
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide is a complex organic compound that integrates both pyrimidine and imidazole moieties. Its structure features a 4,6-dimethylpyrimidine ring connected to an ethyl-substituted imidazole, along with a carbothioamide functional group. This compound is characterized by the presence of both nitrogen and sulfur atoms, which contribute to its potential biological activity and chemical reactivity.
Structural Features
The compound's structure includes:
-
Pyrimidine Ring: A 4,6-dimethylpyrimidine ring, which is a common motif in many biologically active compounds.
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Imidazole Moiety: An ethyl-substituted imidazole ring, known for its role in various biological processes.
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Carbothioamide Group: This functional group contributes to the compound's reactivity and potential biological activity.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Benzamido-5-(4,6-dimethylpyrimidin-2-yl)pentanoate | Contains a benzamide moiety | Exhibits different solubility profiles |
| 2-(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | Substituted phenyl group | Enhanced lipophilicity |
| Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)-5-methylthiazole | Incorporates a thiazole ring | Potentially different biological activities |
These compounds illustrate variations in substituents that can influence solubility, reactivity, and biological activity while maintaining core structural elements similar to those found in 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide.
Research Findings and Future Directions
Given the structural features of this compound, further research is needed to explore its binding affinity with biological targets such as enzymes or receptors. Techniques such as molecular docking and interaction studies would be crucial for understanding its therapeutic potential and mechanisms of action.
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